cis-3-Hexenyl anthranilate

Description

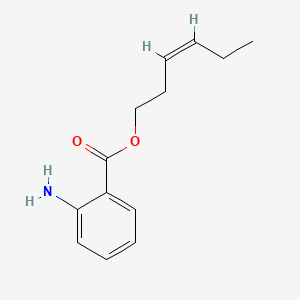

Structure

2D Structure

3D Structure

Properties

CAS No. |

65405-76-7 |

|---|---|

Molecular Formula |

C13H17NO2 |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

hex-3-enyl 2-aminobenzoate |

InChI |

InChI=1S/C13H17NO2/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h3-6,8-9H,2,7,10,14H2,1H3 |

InChI Key |

VZWCCPAVZNSCEO-UHFFFAOYSA-N |

SMILES |

CCC=CCCOC(=O)C1=CC=CC=C1N |

Canonical SMILES |

CCC=CCCOC(=O)C1=CC=CC=C1N |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways

Natural Occurrence and Distribution

Presence in Malus Species (Apples) and Floral Volatile Profiles

While research has identified a wide array of volatile compounds in Malus species, the direct detection of cis-3-hexenyl anthranilate is not prominently reported in the surveyed literature. However, related compounds that serve as its potential precursors are abundant. For instance, studies on the floral volatiles of Malus × robusta have identified cis-3-hexenol and methyl anthranilate as significant components. mdpi.comresearchgate.net Specifically, cis-3-hexenol has been noted in the floral scent of various Malus cultivars. mdpi.com The floral volatile profiles of some Malus progeny also contain methyl anthranilate. frontiersin.orgnih.gov The presence of these precursor molecules, cis-3-hexenol and an anthranilate derivative, suggests the potential for the formation of this compound within these species, even if the compound itself is not always detected as a major volatile. Further research focusing on the enzymatic capabilities of Malus species could elucidate whether they possess the necessary acyltransferases to synthesize this specific ester.

Occurrence in Jasminum Species (Jasmine) and Tea Volatiles

This compound has been identified as a volatile component in certain species of jasmine (Jasminum) and in jasmine-scented teas. Specifically, it has been listed as a constituent of Jasminum grandiflorum flowers. nuaxon.com The compound contributes to the complex and characteristic fragrance of jasmine. nuaxon.comresearchgate.net

Furthermore, in the context of tea volatiles, this compound is recognized as a contributor to the aroma of jasmine tea. tandfonline.com The scenting process of jasmine tea involves the absorption of floral volatiles by the tea leaves, and studies have shown that the concentration of compounds like cis-3-hexenyl benzoate (B1203000), a closely related ester, increases significantly during this process. tandfonline.com While direct quantitative data for this compound in various jasmine teas is not extensively detailed in the provided search results, its presence is acknowledged as part of the intricate aroma profile. mdpi.comresearchgate.netresearchgate.net

Detection in Other Plant Families and Related Genera

Beyond apples and jasmine, the precursors of this compound are widespread across the plant kingdom. Cis-3-hexenol, a "green leaf" volatile, is emitted by numerous plant species, often in response to tissue damage. nih.govperfumerflavorist.com Anthranilate derivatives are also found in various other plant families. For example, methyl anthranilate is a known component of the scent of certain grape species.

The presence of these precursors in diverse plant families suggests that the potential for this compound synthesis may be more widespread than currently documented. The limiting factor is likely the presence and substrate specificity of the enzymes required to catalyze the esterification reaction.

Elucidation of Biosynthetic Routes in Plants

The formation of this compound in plants is an enzymatic process involving the esterification of cis-3-hexenol with a derivative of anthranilic acid.

Enzymatic Precursors and Metabolic Intermediates

The biosynthesis of this compound requires two primary precursors:

cis-3-Hexenol : This C6 alcohol, often referred to as leaf alcohol, is a product of the lipoxygenase (LOX) pathway. frontiersin.org This pathway is initiated by the oxidative degradation of fatty acids, specifically linolenic acid. nih.gov Damage to plant tissues can trigger a rapid increase in the production of cis-3-hexenal (B147320), which is then reduced to cis-3-hexenol by alcohol dehydrogenase enzymes. perfumerflavorist.comfrontiersin.org

Anthranilic Acid : This aromatic amino acid is synthesized via the shikimate pathway. In the context of ester formation, anthranilic acid is typically activated to a more reactive form, often as a coenzyme A (CoA) thioester, such as anthraniloyl-CoA. nih.gov

The key metabolic intermediate for the acyl donor part of the molecule is anthraniloyl-CoA.

Identification and Characterization of Relevant Acyltransferases and Esterases

The final step in the biosynthesis of this compound is catalyzed by a class of enzymes known as acyltransferases . Specifically, alcohol acyltransferases (AATs) are responsible for transferring an acyl group from an acyl-CoA to an alcohol, forming an ester. nih.govscielo.br These enzymes belong to the large BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of acyltransferases. frontiersin.orgnih.govresearchgate.net

While a specific acyltransferase that exclusively synthesizes this compound has not been definitively isolated and characterized in the provided literature, research on related enzymes provides strong evidence for the mechanism. For example, studies on Clarkia breweri have identified a benzylalcohol O-acetyltransferase (BEAT) that can use a variety of alcohol substrates. nih.gov In Arabidopsis, an acetyl-CoA:cis-3-hexen-1-ol acetyltransferase (CHAT) has been characterized, which is responsible for the formation of cis-3-hexenyl acetate (B1210297). nih.govnih.gov

The synthesis of this compound would require an acyltransferase capable of utilizing anthraniloyl-CoA as the acyl donor and cis-3-hexenol as the alcohol acceptor. The broad substrate specificity observed in some AATs suggests that such an enzyme likely exists in the plants that produce this compound.

Conversely, the breakdown of this compound in biological systems, such as during digestion in mammals, is carried out by esterases . inchem.org These enzymes hydrolyze the ester bond, releasing cis-3-hexenol and anthranilic acid. inchem.org

Genetic and Transcriptomic Regulation of Volatile Production

The production of this compound is regulated by the expression of genes controlling the biosynthesis of its precursors. Advances in transcriptomics, the study of the complete set of RNA transcripts in a cell, have shed light on this regulation, particularly in the context of floral scent and plant defense.

Integrated metabolomic and transcriptomic analyses in various plant species have identified specific genes whose expression levels correlate with the emission of related volatile compounds. For instance, studies on Lonicera japonica (honeysuckle) and strawberry have highlighted the importance of genes encoding anthranilate synthase (AS) in the production of anthranilate-derived volatiles like methyl anthranilate nih.govescholarship.org. The functional role of the anthranilate synthase alpha subunit 1 gene in methyl anthranilate biosynthesis has been confirmed through transient gene expression assays in fruit escholarship.org. It is inferred that the expression of AS genes is a critical regulatory point for the availability of the anthranilate moiety for this compound synthesis.

Similarly, the regulation of the GLV portion of the molecule, cis-3-hexenol, is controlled at the genetic level. The expression of the hydroperoxide lyase (HPL) gene is a key factor. Studies in tea plants have shown that the transcript level of the CsiHPL1 gene is significantly correlated with the amount of GLVs produced, including the related compound cis-3-hexenyl acetate science.gov. The activation of these genes is often triggered by external stimuli, such as herbivore damage or mechanical wounding, leading to the rapid release of GLVs nih.govscience.gov.

Furthermore, transcription factors such as MYB, WRKY, and LFY have been identified as potential regulators of the genes involved in floral scent biosynthesis, which would include the pathways leading to this compound nih.gov.

Ecological Roles and Interactions in Natural Systems

As a volatile organic compound, this compound plays significant roles in mediating interactions between plants and other organisms. Its function is largely defined by its context as a signal molecule released in response to environmental stress.

Function as Herbivore-Induced Plant Volatiles (HIPVs) and Semiochemicals

This compound is classified as a Herbivore-Induced Plant Volatile (HIPV). HIPVs are compounds that plants release systemically in response to feeding by arthropods uu.nlscispace.comunit.no. The release of these volatiles is not merely a consequence of damage but an active defense response. As an HIPV, this compound functions as a semiochemical—a chemical substance that carries a message for the purpose of communication between organisms uu.nl. This signaling is crucial for the plant's indirect defense strategies. The blend of volatiles released, including this compound, provides specific information about the herbivore attacker to other organisms in the ecosystem uu.nlscispace.com.

Mediation of Plant-Insect Communication (e.g., Attractant Properties for Beneficial Arthropods)

A primary ecological function of HIPVs like this compound is to attract the natural enemies of the attacking herbivores. This "cry for help" turns the plant into a beacon for predatory and parasitic arthropods that can help reduce the herbivore load. While direct studies on the attractant properties of pure this compound are limited, extensive research on its constituent parts and related compounds demonstrates their effectiveness in attracting beneficial insects.

Methyl anthranilate : This compound is a known attractant for a variety of beneficial insects. Field tests have shown it attracts chloropid flies (Thaumatomyia glabra) and parasitic wasps of the Braconidae family nih.gov. It is also a potent attractant for several species of flower thrips researchgate.netnih.gov.

Cis-3-hexenyl acetate : As a common GLV, this ester is a key signal for many beneficial insects. It attracts predatory mirids and anthocorids, as well as parasitic wasps (Braconidae) nih.govresearchgate.net.

Compound Mixes : Experiments using synthetic blends of HIPVs have further confirmed these effects. A mixture including methyl anthranilate and cis-3-hexenyl acetate was found to increase the abundance of several parasitic Hymenoptera and predatory insects when sprayed on crops semanticscholar.org.

These findings strongly suggest that this compound, combining the structural features of these two known attractants, plays a role in mediating plant-insect communication to recruit natural enemies for pest control.

Role in Plant Defense Mechanisms and Interspecies Signaling

Beyond attracting beneficial insects, the components of this compound are involved in direct plant defense and plant-plant communication. The "green leaf volatile" moiety, cis-3-hexenol, is particularly important in this regard.

Exposure to GLVs like cis-3-hexenyl acetate can "prime" a plant's defenses. Priming is a physiological process where a plant, after exposure to a cue, can mount a faster and stronger defense response upon a subsequent attack uu.nlnih.gov. Research on hybrid poplar and maize has shown that exposure to cis-3-hexenyl acetate leads to higher concentrations of defense-related hormones like jasmonic acid and primes the expression of defense-related genes upon herbivore feeding nih.gov. This priming can occur in undamaged parts of the same plant or in neighboring, undamaged plants that detect the airborne signals uu.nlnih.gov. This plant-plant signaling serves as an early warning system within a plant community, preparing other plants for impending herbivore threats. Therefore, the release of this compound contributes to a broader defensive network, enhancing the resilience of the plant and its neighbors against herbivory.

Data Tables

Table 1: Ecological Roles of this compound and Related Compounds

| Compound / Component | Ecological Role | Interacting Organisms | Reference(s) |

| This compound | Herbivore-Induced Plant Volatile (HIPV) | Maize (Zea mays), Caterpillars | uu.nl, scispace.com |

| Methyl anthranilate (precursor) | Attractant for Beneficial Insects | Braconidae (parasitic wasps), Thaumatomyia glabra (chloropid fly) | nih.gov |

| cis-3-Hexenyl acetate (related GLV) | Attractant for Beneficial Insects | Braconidae (parasitic wasps), Deraeocoris brevis (predatory mirid) | nih.gov, researchgate.net |

| cis-3-Hexenyl acetate (related GLV) | Plant Defense Priming Signal | Hybrid Poplar, Maize | nih.gov |

Chemical Synthesis and Derivatization Strategies

Methodologies for Laboratory Synthesis of cis-3-Hexenyl Anthranilate

The principal laboratory method for synthesizing this compound is the direct esterification of cis-3-hexenol with an anthranilic acid derivative. This reaction, while straightforward in principle, requires careful optimization to achieve high yields and purity.

The synthesis of this compound is most commonly achieved through the esterification of cis-3-hexenol with anthranilic acid. This reaction involves the condensation of the hydroxyl group of the alcohol with the carboxylic acid group of anthranilic acid, forming an ester linkage and a molecule of water. To drive this equilibrium-limited reaction towards the product side, various catalytic and reaction condition optimizations are employed.

Catalysis: Acid catalysts are frequently used to protonate the carbonyl oxygen of anthranilic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by cis-3-hexenol. While traditional homogeneous mineral acids can be effective, they pose challenges in separation and can lead to side reactions, including isomerization of the double bond in the hexenyl moiety.

A more refined and environmentally conscious approach involves the use of solid acid catalysts. Research on the synthesis of similar esters, such as methyl anthranilate, has demonstrated the efficacy of various heterogeneous catalysts. mdpi.com These include:

Ion-exchange resins: Resins like Amberlyst-15 and Indion-130 have proven to be highly effective in catalyzing the esterification of anthranilic acid. mdpi.com These catalysts are easily separable from the reaction mixture, allowing for simpler workup procedures and potential for catalyst recycling.

Acid-treated clays: Clays such as Filtrol-24 and K10 can also serve as solid acid catalysts, though their effectiveness can vary. mdpi.com

The choice of catalyst is critical and is often determined by factors such as reaction temperature, solvent, and the specific derivatives of the reactants being used.

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to chemical catalysis. Lipases, for instance, can catalyze the esterification of anthranilic acid with various alcohols. google.com The use of enzymes derived from microorganisms like Candida cylindracea has been explored for the production of natural aromatic esters. google.com Enzymatic reactions are typically conducted under milder conditions, which can help preserve the delicate cis-configuration of the hexenyl group. To enhance yields, these reactions can be performed in a biphasic medium, where a non-polar organic solvent like hexane (B92381) is used to sequester the ester product as it is formed, thus shifting the reaction equilibrium towards the product side. google.com

Reaction Optimization: Optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters include:

Temperature: The reaction temperature influences the reaction rate. While higher temperatures can increase the rate, they can also promote undesirable side reactions, such as dehydration of the alcohol or isomerization of the double bond.

Molar Ratio of Reactants: The ratio of cis-3-hexenol to anthranilic acid can be adjusted to drive the reaction to completion. Using an excess of the alcohol is a common strategy.

Water Removal: As water is a byproduct of the esterification, its removal from the reaction mixture can significantly increase the yield. This can be achieved through azeotropic distillation or the use of dehydrating agents.

Table 1: Comparison of Catalytic Methods for Anthranilate Ester Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid, Hydrochloric Acid | High reaction rates | Difficult to separate, potential for side reactions, corrosive |

| Heterogeneous Acid | Amberlyst-15, Indion-130, Acid-treated clays | Easy separation, reusable, often milder conditions | Can be less active than homogeneous catalysts, potential for pore diffusion limitations |

| Enzymatic | Lipases (e.g., from Candida cylindracea) | High selectivity (chemo-, regio-, and stereo-), mild reaction conditions, environmentally friendly | Higher cost, can be sensitive to reaction conditions (pH, temperature) |

The "cis" configuration of the double bond in the 3-hexenyl moiety is crucial for the characteristic "green" and fruity aroma of this compound. The corresponding trans-isomer possesses a different and generally less desirable odor profile. Therefore, achieving high cis-isomer purity is a primary goal in the synthesis of this compound.

The most common strategy for ensuring high cis-isomer purity is to start with a highly pure sample of cis-3-hexenol. The synthesis of cis-3-hexenol often involves the selective semi-hydrogenation of 3-hexyn-1-ol. This reduction is typically carried out using a "poisoned" or deactivated palladium catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). thegoodscentscompany.com This catalyst system is designed to selectively reduce the alkyne to a cis-alkene without further reduction to the alkane. thegoodscentscompany.com

The reaction conditions during this hydrogenation are critical to prevent isomerization of the newly formed cis-double bond to the more thermodynamically stable trans-isomer. Factors such as hydrogen pressure, temperature, and reaction time must be carefully controlled. thegoodscentscompany.com

Once high-purity cis-3-hexenol is obtained, the subsequent esterification with anthranilic acid must also be conducted under conditions that minimize isomerization. As mentioned previously, milder reaction conditions, such as those employed in enzymatic synthesis, are often preferred for this reason.

Esterification Reactions and Optimization (e.g., from cis-3-Hexenol and Anthranilic Acid Derivatives)

Synthesis of Analogs and Structurally Related Compounds for Research

The synthesis of analogs and structurally related compounds of this compound is of interest for structure-activity relationship (SAR) studies, particularly in the fields of fragrance chemistry and sensory science. These studies help to understand how modifications to the molecular structure affect the odor profile and intensity.

Analogs can be created by modifying either the alcohol or the anthranilate portion of the molecule.

Modification of the Anthranilate Moiety: The anthranilate ring can be substituted with various functional groups, or the amino group can be alkylated. For instance, N-methyl anthranilate esters are also important fragrance compounds. jmb.or.krjmb.or.kr

The synthesis of these analogs generally follows the same esterification principles as for this compound, using the appropriately substituted starting materials.

Table 2: Examples of Structurally Related cis-3-Hexenyl Esters

| Compound Name | Structure | Reported Odor/Flavor Characteristics |

|---|---|---|

| cis-3-Hexenyl formate | CC/C=C\CCOC(=O)C1=CC=CC=C1O | Green, fruity |

| cis-3-Hexenyl acetate | CC/C=C\CCOC(=O)C | Sharp, green, fruity (unripe banana) |

| cis-3-Hexenyl salicylate | CC/C=C\CCOC(=O)C1=CC=CC=C1O | Green, balsamic, floral |

| cis-3-Hexenyl cis-3-hexenoate | CC/C=C\CCOC(=O)C/C=C\CC | Pear, melon, tomato leaf |

Chemical Modifications and Functionalization for Specific Applications

While this compound itself is primarily used for its organoleptic properties, the anthranilate scaffold is a versatile platform for chemical modification to create functional molecules for a range of applications beyond flavors and fragrances. These modifications can be targeted at either the aromatic ring, the amino group, or the ester functionality.

Modification of the Aromatic Ring: The benzene (B151609) ring of the anthranilate moiety can be substituted to introduce new functionalities. For example, the synthesis of anthranilate derivatives with substituents on the ring has been explored for applications in medicinal chemistry. ijpsjournal.com Halogenation, nitration, and other electrophilic aromatic substitution reactions can be used to introduce a variety of functional groups, which can then be further modified. These functionalized anthranilates can serve as precursors for the synthesis of heterocyclic compounds with potential biological activity. core.ac.uk

N-Functionalization: The amino group of the anthranilate is a key site for modification.

N-Alkylation: The synthesis of N-alkylated anthranilates, such as methyl N-methylanthranilate, is well-established and is often carried out via reductive alkylation of the corresponding anthranilate ester with an aldehyde (e.g., formaldehyde) in the presence of a reducing agent. google.com These N-alkylated derivatives often have distinct fragrance profiles compared to their primary amine counterparts.

Amide Formation: The amino group can be acylated to form amides. For example, reaction with chloroacetyl chloride can introduce a reactive handle for further functionalization. mdpi.com These amide derivatives have been investigated for their potential biological activities.

Modification of the Ester Group: The ester group itself can be modified or used as a handle for further reactions.

Transesterification: The cis-3-hexenyl group can be exchanged for other alcohol moieties through transesterification reactions, providing access to a library of different anthranilate esters.

Conversion to Amides: The ester can be converted to an amide by reaction with an amine. This creates a more stable linkage and can be used to attach the anthranilate moiety to other molecules, including polymers or biomolecules.

Fluorescent Tagging and Bioconjugation: Anthranilic acid and its esters are fluorescent. This property has been exploited to use them as fluorescent tags for glycans. nih.gov The carboxylic acid group (or a derivative) can be activated and reacted with amines to form stable amide bonds, allowing for the conjugation of the fluorescent anthranilate tag to biomolecules for imaging and analysis. nih.gov

While many of these modifications have been demonstrated on simpler anthranilate esters like methyl or ethyl anthranilate, the underlying chemical principles are directly applicable to this compound, opening up possibilities for its use as a building block in materials science, medicinal chemistry, and chemical biology. For example, radioiodinated anthranilate derivatives have been synthesized for in vivo imaging applications, suggesting a potential pathway for developing imaging agents based on the this compound structure. nii.ac.jp

Advanced Analytical Techniques for Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like cis-3-Hexenyl anthranilate. nist.govwiley.com The NIST Chemistry WebBook provides mass spectrum data for this compound obtained through electron ionization, a common GC-MS method. nist.gov

Headspace Solid-Phase Microextraction (HS-SPME-GC-MS) for Volatile Profiling

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique frequently paired with GC-MS for the analysis of volatile organic compounds (VOCs) in various matrices. frontiersin.orgmdpi.comnih.gov This method is particularly valuable for profiling the aroma and flavor compounds in products like jasmine tea and fruits. mdpi.comnih.gov In studies of jasmine tea, HS-SPME-GC-MS has been instrumental in identifying key aroma compounds, including various esters and alcohols. nih.govtandfonline.com For instance, research on jasmine tea has shown that cis-3-hexenyl benzoate (B1203000), a related compound, is a major volatile component, with its concentration increasing through multiple scenting rounds. tandfonline.com Similarly, studies on different floral species have utilized HS-SPME-GC-MS to identify a wide array of volatiles, including cis-3-hexenyl esters. amherst.educimap.res.in

The selection of the SPME fiber is critical for effective extraction. Fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are commonly used for broad-spectrum analysis of volatiles. tandfonline.comnih.gov The process typically involves incubating the sample to allow volatiles to accumulate in the headspace, followed by exposure of the SPME fiber to adsorb the analytes. frontiersin.org The fiber is then desorbed in the hot GC inlet for analysis. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) for Complex Mixtures

For exceptionally complex volatile samples, comprehensive two-dimensional gas chromatography (GCxGC-MS) offers enhanced separation power and sensitivity. This technique employs two columns with different stationary phases, providing a much higher peak capacity than single-dimension GC. While direct applications of GCxGC-MS specifically for this compound are not extensively documented in the provided results, its utility in analyzing complex fragrance and flavor mixtures is well-established. core.ac.uknih.gov For example, GCxGC-MS has been used to analyze volatile organic compounds in beer and to correct for peak saturation issues in complex chromatograms, demonstrating its potential for resolving and accurately quantifying components like cis-3-hexenyl esters in intricate matrices. core.ac.uknih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

While GC-MS is the predominant technique for volatile analysis, liquid chromatography-mass spectrometry (LC-MS) serves as a powerful alternative, especially for less volatile or thermally labile compounds. nih.gov In the broader context of metabolomics and the analysis of food components, LC-MS methods, such as UPLC-MS/MS, are used to identify and quantify a wide range of compounds, including non-volatile metabolites that contribute to flavor profiles. nih.gov For instance, LC-MS has been applied to analyze catechins and purine (B94841) alkaloids in tea, complementing the volatile data obtained from GC-MS. nih.gov Though specific LC-MS methods for this compound are not detailed, the technique's applicability for analyzing ester derivatives suggests its potential role in comprehensive metabolic profiling that could include this compound or its precursors and degradation products.

Spectroscopic Characterization (e.g., NMR, IR) for Structural Confirmation

Spectroscopic techniques are indispensable for the definitive structural elucidation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of atoms within a molecule, which is crucial for confirming the structure of this compound. google.comgoogle.comepo.org The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists HNMR as an identification test for this compound. fao.org SpectraBase provides access to predicted and experimental NMR data for related compounds like cis-3-Hexenyl salicylate, illustrating the type of data used for structural verification. spectrabase.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The JECFA and other sources list IR spectroscopy as a key identification method for this compound. fao.orgfao.org An IR spectrum provides a unique fingerprint of the molecule, confirming the presence of ester and amine functionalities. fao.org

Quantitative Analysis and Method Validation in Biological Matrices

Accurate quantification of this compound in biological matrices is essential for understanding its concentration and potential effects. This requires the development and validation of robust analytical methods.

Quantitative analysis is often performed using GC-MS or GC with Flame Ionization Detection (GC-FID), frequently with an internal standard to ensure accuracy. mdpi.com For example, in the analysis of strawberry volatiles, 2-octanol (B43104) was used as an internal standard for quantification. mdpi.com Method validation involves assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification to ensure the reliability of the results. While specific validation data for this compound in biological matrices is not extensively provided, the methodologies used for similar compounds in complex samples like tea and fruit serve as a clear framework. mdpi.comnih.gov

Computational Chemistry and Chemoinformatics for Structural Analysis

Computational chemistry and chemoinformatics are increasingly used to predict properties and analyze structure-property relationships. These tools can estimate various molecular descriptors, such as the octanol-water partition coefficient (logP) and retention indices, which are valuable for predicting the behavior of a compound in analytical systems and biological environments. chemeo.comconicet.gov.ar

For instance, a quantitative structure-property relationship (QSPR) study analyzed the retention index of a large set of fragrance compounds, including this compound, on a polar stationary phase. conicet.gov.ar Such models use molecular descriptors to predict analytical properties, aiding in compound identification and method development. Chemoinformatics databases like ChemSpider and PubChem provide aggregated data, including predicted properties and links to relevant literature and spectra for this compound. chemspider.com These resources are invaluable for in-silico analysis and support experimental investigations.

Quantitative Structure-Property Relationship (QSPR) Studies for Retention Indices

Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used in chromatography to predict the retention behavior of chemical compounds based on their molecular structure. conicet.gov.ar These models establish a mathematical correlation between a molecule's structural descriptors and its retention index, a standardized measure of its elution time in gas chromatography (GC). conicet.gov.ardirzon.com The prediction of retention indices is valuable for identifying unknown compounds in complex mixtures and for optimizing separation methods. conicet.gov.ar

In a comprehensive study involving 1206 aromatic substances, the Kovats retention index of this compound was reported on a polar polyethylene (B3416737) glycol (Carbowax 20M) capillary column. conicet.gov.ar The experimental retention index for this compound was documented as 1807. unlp.edu.ar This value serves as a crucial data point for developing and validating QSPR models aimed at predicting the retention of fragrance and flavor compounds.

The development of robust QSPR models often involves calculating a large number of molecular descriptors that encode different aspects of a molecule's structure. These can range from simple constitutional descriptors to more complex 3D descriptors derived from a molecule's geometry. conicet.gov.ar However, studies have shown that for predicting GC retention indices, models based on 2D descriptors, which are independent of the molecule's conformation, can be highly effective and avoid potential biases introduced by 3D conformational analysis. conicet.gov.ar

For instance, one study successfully developed a predictive QSPR model for a large dataset of volatile compounds using only geometry-independent descriptors. conicet.gov.ar The process involved:

Assembling a large dataset of compounds with experimentally determined retention indices.

Calculating a vast number of non-conformational molecular descriptors.

Employing statistical methods, like k-means cluster analysis (k-MCA), to rationally divide the dataset into training, validation, and test sets. conicet.gov.ar

Using techniques like replacement method-multiple linear regression (RM-MLR) to select the most relevant descriptors and build the regression model.

Table 1: Reported Gas Chromatography Retention Index for this compound

| Compound Name | Retention Index (I) | Stationary Phase |

|---|

Molecular Modeling and Conformation Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structure and behavior of molecules. For a flexible molecule like this compound, which consists of an aromatic ring, an ester linkage, and a flexible hexenyl chain, conformational analysis is particularly important. This analysis explores the different spatial arrangements (conformers) a molecule can adopt due to rotation around its single bonds and the relative energies of these conformers.

The conformation of a molecule can significantly influence its physical, chemical, and biological properties. However, the use of 3D descriptors derived from conformational analysis in QSPR models can be complex. conicet.gov.ar Issues such as the high computational cost, the time required to find the optimal molecular geometry, and the potential for different alignment paradigms to yield different results are significant considerations. conicet.gov.ar For this reason, some QSPR studies have intentionally avoided 3D descriptors in favor of more robust, geometry-independent descriptors. conicet.gov.ar

While specific, detailed conformational analysis studies exclusively focused on this compound are not extensively documented in the provided search results, its structural components are well-understood in the field of chemistry. The molecule possesses several rotatable bonds:

The C-C bonds within the hexenyl chain.

The C-O bond of the ester group.

The C-C bond connecting the ester group to the aromatic ring.

The cis (or Z) configuration of the double bond at the 3-position of the hexenyl chain is a fixed geometric feature that imparts a specific kink to the alkyl chain, differentiating it from its trans isomer. nist.gov This geometric constraint, combined with the rotational freedom of other bonds, results in a complex potential energy surface with numerous possible conformers. Understanding the preferred low-energy conformations is key to explaining its interaction with olfactory receptors and its behavior in analytical systems.

Computational chemistry software can be used to perform conformational searches and energy minimizations using methods like molecular mechanics or quantum mechanics to identify the most stable structures of this compound. These models provide valuable insights into the molecule's size, shape, and electrostatic potential, which are fundamental to its properties as a fragrance ingredient.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| cis-3-Hexenyl propionate (B1217596) |

| cis-3-hexenyl hexanoate |

| cis-3-hexenol |

| Benzyl acetate (B1210297) |

| Phenethyl acetate |

Biotransformation and Mechanistic Metabolism in Non Human Organisms

Enzymatic Hydrolysis Pathways and Kinetics in Mammalian Systems (e.g., in vitro microsomal studies)

For instance, studies on other anthranilate esters, such as methyl anthranilate and methyl N-methylanthranilate, in guinea pig liver microsomes have demonstrated rapid hydrolysis. researchgate.net These studies provide a basis for predicting the behavior of cis-3-hexenyl anthranilate. The hydrolysis of these esters is significantly inhibited by compounds known to block carboxylesterase activity, confirming the enzymatic pathway. researchgate.net

The general reaction for the enzymatic hydrolysis of this compound is as follows:

This compound + H₂O → cis-3-Hexen-1-ol + Anthranilic Acid

Kinetic data from related anthranilate esters in guinea pig liver microsomes indicate that the hydrolytic activities are predominantly located in the microsomes, with Vmax/Km values being significantly higher in microsomes compared to the cytosol. researchgate.net For example, the hydrolysis of methyl anthranilate in guinea pig liver microsomes shows a Vmax of approximately 320 nmol/min/mg protein. researchgate.net It is plausible that this compound would exhibit similar enzymatic kinetics, although the bulkier cis-3-hexenyl group might influence the reaction rate.

Identification of Primary and Secondary Metabolites (e.g., Anthranilic Acid and cis-3-Hexenol)

The primary metabolites of this compound, resulting from the initial hydrolysis, are predicted to be anthranilic acid and cis-3-hexen-1-ol. researchgate.netwho.int

Anthranilic Acid: Following its formation, anthranilic acid is expected to be rapidly metabolized. The primary routes of its further biotransformation include conjugation with glycine (B1666218) to form ortho-aminohippuric acid or with glucuronic acid. These conjugated metabolites are water-soluble and are readily excreted in the urine. researchgate.net

cis-3-Hexen-1-ol: This unsaturated alcohol, a common "green leaf" volatile, would likely undergo oxidation to its corresponding aldehyde and then to a carboxylic acid. Alternatively, it can be conjugated with glucuronic acid or sulfate (B86663) before being excreted. researchgate.net

Secondary metabolites would, therefore, include these conjugated forms of anthranilic acid and the oxidation and conjugation products of cis-3-hexen-1-ol.

Comparative Metabolic Studies with Other Anthranilate Esters and cis-3-Hexenyl Derivatives

Comparative analysis with other anthranilate esters provides significant insight into the expected metabolism of this compound.

Methyl Anthranilate and Methyl N-methylanthranilate: As studied in guinea pig liver microsomes, both are hydrolyzed to their respective acids (anthranilic acid and N-methylanthranilic acid). researchgate.net Methyl N-methylanthranilate also undergoes N-demethylation, a reaction mediated by cytochrome P450 enzymes, to form methyl anthranilate, which is then hydrolyzed. researchgate.net This suggests that while hydrolysis is the primary pathway for simple anthranilate esters, other enzymatic systems can be involved, particularly with substitutions on the amino group.

Cinnamyl Anthranilate: Studies on cinnamyl anthranilate in rodents have shown that at low doses, it is almost completely hydrolyzed to cinnamyl alcohol and anthranilic acid. femaflavor.org However, in mice at high doses, the hydrolysis pathway can become saturated, leading to the excretion of the intact ester. femaflavor.org This species-specific difference highlights that the rate and extent of hydrolysis can vary.

The table below presents kinetic data for the hydrolysis of related anthranilate esters in guinea pig liver preparations, which can be used for comparative purposes.

| Substrate | Enzyme Source | Vmax (nmol/min/mg protein) | Km (µM) | Vmax/Km |

| Methyl Anthranilate | Liver Microsomes | 320 | 794 | 0.40 |

| Liver Cytosol | 9.8 | 446 | 0.02 | |

| Methyl N-methylanthranilate | Liver Microsomes | 35 | 133 | 0.26 |

| Liver Cytosol | 1.9 | 31 | 0.06 |

Data sourced from studies on guinea pig liver preparations. researchgate.net

Role of Carboxylesterases and Cytochrome P450 Enzymes in Biotransformation

The biotransformation of this compound and related esters involves a collaboration between different enzyme families.

Carboxylesterases: These enzymes are primarily responsible for the initial and most significant metabolic step: the hydrolysis of the ester bond. researchgate.net Studies on methyl anthranilate have shown that its hydrolysis in liver microsomes is markedly inhibited by specific carboxylesterase inhibitors like diisopropyl fluorophosphate (B79755) (DFP) and bis(p-nitrophenyl)phosphate (BNPP), but not by cholinesterase inhibitors like physostigmine. researchgate.net This confirms that A-type carboxylesterases are the key players.

Cytochrome P450 (CYP) Enzymes: While hydrolysis is the main detoxification pathway, CYP enzymes can play a role in the metabolism of either the parent ester or its primary metabolites. For related compounds like methyl N-methylanthranilate, CYP enzymes are responsible for the N-demethylation to methyl anthranilate. researchgate.net This N-demethylation is inhibited by SKF 525-A, a known broad-spectrum CYP inhibitor. researchgate.net Furthermore, the alcohol metabolite, cis-3-hexen-1-ol, is a substrate for alcohol dehydrogenase and subsequently aldehyde dehydrogenase, but CYP-mediated oxidation can also occur. While direct evidence for CYP-mediated metabolism of the intact this compound is lacking, it remains a theoretical possibility, especially in cases of high exposure where hydrolytic pathways might become saturated.

Environmental Dynamics and Atmospheric Chemistry

Atmospheric Oxidation and Degradation Kinetics

The primary removal mechanism for cis-3-Hexenyl anthranilate from the troposphere is expected to be through gas-phase reactions with key atmospheric oxidants. These include the hydroxyl radical (OH), which is the most important daytime oxidant, and ozone (O₃), which contributes to degradation during both day and night.

While kinetic data for this compound is not available, extensive research has been conducted on a series of other cis-3-hexenyl esters. These studies provide crucial insights into the reactivity of the cis-3-hexenyl moiety. The presence of a C=C double bond in the hexenyl chain makes these compounds highly susceptible to attack by OH radicals and ozone.

Recent laboratory investigations have determined the rate coefficients for the gas-phase reactions of several cis-3-hexenyl esters with OH radicals and ozone at ambient temperature (298 ± 2 K) and pressure. The data for cis-3-hexenyl benzoate (B1203000) is particularly relevant due to its structural similarity to this compound, differing only by the presence of an amino (-NH₂) group on the benzene (B151609) ring. This amino group is known to activate the aromatic ring, potentially increasing the rate of reaction with OH radicals compared to the benzoate ester.

Reaction with OH Radicals: The reaction with OH radicals is anticipated to be a major atmospheric sink. The OH radical can either add to the C=C double bond in the hexenyl chain or abstract a hydrogen atom from various positions on the molecule. For unsaturated esters, addition to the double bond is typically the dominant pathway. Research on cis-3-hexenyl benzoate (Z3HBz) yielded a rate coefficient of (3.41 ± 0.28) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. frontiersin.orgresearchgate.net

Reaction with Ozone (Ozonolysis): Ozonolysis is another significant degradation pathway for unsaturated compounds. The reaction involves the addition of ozone to the C=C double bond, leading to the formation of a primary ozonide which then decomposes into smaller, often oxygenated, volatile compounds and secondary organic aerosols (SOA). researchgate.net A 2025 study reported the gas-phase ozonolysis rate coefficients for seven cis-3-hexenyl esters. europa.eucopernicus.org For the structural analog cis-3-hexenyl benzoate, the rate coefficient was determined to be (29.1 ± 3.2) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. europa.eucopernicus.org

The table below summarizes the kinetic data for the reaction of various cis-3-hexenyl esters with OH radicals and ozone.

Table 1: Gas-Phase Reaction Rate Coefficients for cis-3-Hexenyl Esters with OH and O₃ at (298 ± 2) K

| Compound | Abbreviation | k(OH) (× 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) frontiersin.orgresearchgate.net | k(O₃) (× 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) europa.eucopernicus.org |

|---|---|---|---|

| cis-3-Hexenyl formate | Z3HF | 4.13 ± 0.45 | 4.5 ± 0.5 |

| cis-3-Hexenyl acetate (B1210297) | Z3HAc | 4.19 ± 0.38 | 5.5 ± 0.6 |

| cis-3-Hexenyl isobutyrate | Z3HiB | 4.84 ± 0.39 | 7.9 ± 0.9 |

| cis-3-Hexenyl 3-methylbutanoate | Z3H3MeB | 5.39 ± 0.61 | 11.9 ± 1.3 |

| cis-3-Hexenyl hexanoate | Z3HH | 7.00 ± 0.56 | 15.3 ± 1.7 |

| cis-3-Hexenyl cis-3-hexenoate | Z3HZ3H | 10.58 ± 1.40 | 22.5 ± 2.5 |

| cis-3-Hexenyl benzoate | Z3HBz | 3.41 ± 0.28 | 29.1 ± 3.2 |

Photochemical Stability and Environmental Fate in Air and Water

Environmental Fate in Air: In the air, the degradation of this compound through oxidation leads to the formation of various secondary products. The reaction with OH radicals and ozone breaks down the parent molecule, creating smaller, more oxidized volatile compounds and contributing to the formation of Secondary Organic Aerosol (SOA). researchgate.netcopernicus.org SOAs have significant implications for air quality, climate, and human health. The specific products formed would depend on the reaction conditions, particularly the levels of nitrogen oxides (NOx).

Environmental Fate in Water: The fate of this compound in water is influenced by its low water solubility and potential for hydrolysis and biodegradation. birdbuffer.com Esters can undergo hydrolysis, splitting into their constituent alcohol (cis-3-hexenol) and carboxylic acid (anthranilic acid), a process that can be influenced by pH. epa.gov Furthermore, data for methyl anthranilate suggests it is subject to microbial degradation in terrestrial and aquatic environments. birdbuffer.com Due to its volatility and rapid degradation, this compound is not expected to persist in water bodies or leach into groundwater. epa.govpublications.gc.ca

Modeling Atmospheric Lifetime and Environmental Transport

Modeling is a critical tool for estimating the persistence and potential transport distance of atmospheric pollutants. The atmospheric lifetime (τ) of a compound with respect to a specific oxidant is the inverse of the first-order loss rate and can be calculated using the rate coefficient (k) for the reaction and the average concentration of the oxidant ([X]). The formula is:

τ = 1 / (k * [X])

Using the kinetic data for the analogue cis-3-hexenyl benzoate and typical global average oxidant concentrations, it is possible to estimate the atmospheric lifetime.

OH radicals: [OH] ≈ 2 x 10⁶ molecules cm⁻³ (24-hour average)

Ozone: [O₃] ≈ 7 x 10¹¹ molecules cm⁻³ (24-hour average)

Based on these concentrations and the rate coefficients from Table 1, the calculated lifetimes for cis-3-hexenyl benzoate are:

τ(OH): ~4.3 hours

τ(O₃): ~1.6 days

Chemical Transport Models (CTMs) like GEOS-Chem and air quality models like the Model of Emissions of Gases and Aerosols from Nature (MEGAN) are used to simulate the emission, dispersion, chemical transformation, and deposition of BVOCs on a larger scale. frontiersin.orgcopernicus.orgcopernicus.org These models incorporate emission inventories, meteorological data, and chemical mechanisms to predict the impact of compounds like this compound on regional air quality, including the formation of ozone and secondary organic aerosols. researchgate.netcopernicus.org

Table 2: Calculated Atmospheric Lifetimes of Selected cis-3-Hexenyl Esters

| Compound | Lifetime with respect to OH (τ_OH) | Lifetime with respect to O₃ (τ_O₃) | Overall Approximate Lifetime |

|---|---|---|---|

| cis-3-Hexenyl acetate | ~3.3 hours | ~3.3 days | ~3 hours |

| cis-3-Hexenyl benzoate | ~4.3 hours | ~1.6 days | ~4 hours |

Future Research Directions and Interdisciplinary Prospects

Application of Advanced '-Omics' Technologies (e.g., Metabolomics, Proteomics, Genomics) in Elucidating Biological Functions

The integration of 'omics' technologies offers a powerful, systems-level approach to unraveling the biological significance of cis-3-Hexenyl anthranilate.

Metabolomics: This technology enables the comprehensive analysis of small molecules, or the metabolome, within a biological system. nih.govtum.de Untargeted metabolomics provides a global snapshot of all measurable metabolites, which can reveal unexpected biochemical pathways influenced by this compound. nih.gov Targeted metabolomics, conversely, allows for the precise quantification of specific compounds, including this compound and its precursors or downstream products. nih.gov For instance, integrated proteomic and metabolomic analyses of tea leaves have revealed how treatments like methyl jasmonate can influence the biosynthesis and storage of aroma precursors, including those related to anthranilates and hexenyl derivatives. bohrium.com Such studies can elucidate how environmental stimuli or genetic modifications alter the production of this and other volatile compounds. nih.govbohrium.com

Proteomics: The study of the entire set of proteins in a system, is crucial for identifying the enzymes involved in the biosynthesis and metabolism of this compound. For example, the BAHD acyltransferase superfamily is known to be involved in the formation of volatile esters. brocku.ca Proteomic analysis can identify specific acyltransferases that catalyze the esterification of cis-3-Hexenol with anthraniloyl-CoA to form this compound. brocku.ca By correlating protein expression profiles with the production of the compound, researchers can pinpoint the key enzymatic players. bohrium.com

Genomics: This field provides the foundational blueprint for understanding the genetic basis of this compound production. The publication of the Vitis vinifera (wine grape) genome, for instance, has enabled the identification of genes homologous to those responsible for methyl anthranilate production in other grape species. brocku.ca Functional genomics studies, which investigate the function of these genes, have shown that even highly similar genes can have different substrate specificities, highlighting the complexity of predicting enzyme function from sequence alone. brocku.ca For example, an enzyme in Vitis vinifera with high similarity to one that produces methyl anthranilate in another grape species was found to produce cis-3-hexenyl acetate (B1210297) instead. brocku.ca This underscores the importance of experimental validation in functional genomics.

The convergence of these 'omics' fields, often referred to as multi-omics, provides a more holistic understanding. By integrating data from genomics, proteomics, and metabolomics, researchers can construct comprehensive models of the biosynthetic pathways, regulatory networks, and ecological functions of this compound. frontiersin.orgtandfonline.com

Development of Novel Biotechnological Approaches for Production and Engineering

Advances in biotechnology offer promising avenues for the sustainable production and targeted engineering of this compound.

Metabolic Engineering: By manipulating the genetic and regulatory processes within microorganisms or plants, it is possible to enhance the production of desired compounds. This could involve overexpressing genes encoding key enzymes in the biosynthetic pathway of this compound, such as alcohol acyltransferases (AATs). brocku.cafrontiersin.org Furthermore, pathways that compete for precursors could be downregulated to channel more metabolic flux towards the target molecule. Biotechnological techniques are seen as a promising solution to improve the selection of desirable traits in fresh produce. researchgate.net

Synthetic Biology: This field takes metabolic engineering a step further by designing and constructing new biological parts, devices, and systems. For example, a synthetic pathway for this compound production could be designed and introduced into a microbial host like E. coli or yeast. These microorganisms can be optimized for high-yield production in industrial fermenters, offering a potentially more cost-effective and environmentally friendly alternative to chemical synthesis. google.com

Plant-Based Production: Genetic modification of plants could also be employed to enhance the natural production of this compound. This could be particularly relevant for improving the flavor and aroma profiles of fruits and vegetables or for enhancing a plant's natural defenses. For example, research has shown that the expression of the alcohol acyltransferase gene (FaAAT) in strawberries can be influenced by cultivation conditions, which in turn affects ester emissions. tandfonline.com

Exploration of this compound in Novel Ecological Interactions

The role of volatile organic compounds (VOCs) like this compound in mediating ecological interactions is a burgeoning field of research. nih.govmdpi.com While much is known about the role of related compounds like cis-3-Hexenol and methyl anthranilate, the specific functions of their esterified combination are less understood.

Plant-Insect Interactions: Herbivore-induced plant volatiles (HIPVs) play a critical role in plant defense by attracting natural enemies of herbivores and by priming defenses in neighboring plants. nih.govnih.gov this compound is likely a component of the complex blend of volatiles released by some plants upon damage. mdpi.com Future research should focus on its specific effects on herbivore behavior (attraction or deterrence) and its role in attracting predators and parasitoids. nih.govnih.gov For example, methyl anthranilate has been shown to reduce damage by moth larvae in sweetcorn. conservationevidence.com

Pollinator Attraction: Floral scents are complex mixtures of VOCs that guide pollinators to flowers. amherst.edu The presence of anthranilate and hexenyl esters in the floral fragrances of various plant species suggests a potential role in pollinator attraction. amherst.edunih.gov Studies on Nyctaginaceae have found a prevalence of cis-3-hexenyl esters in their floral scents. amherst.edu Further research could investigate the specific role of this compound in attracting certain pollinators, such as moths. amherst.edu

Plant-Plant Communication: Airborne VOCs from a damaged plant can be perceived by neighboring plants, leading to the priming of their own defense systems. nih.gov While cis-3-hexenyl acetate has been shown to induce defense responses in maize, the role of this compound in this "plant-plant communication" is an open area for investigation. nih.gov

Allelopathy: Some plants release chemicals that can inhibit the growth and development of neighboring plants. frontiersin.org While the allelopathic potential of root exudates is well-studied, less is known about the role of airborne volatiles in these interactions. frontiersin.org Investigating whether this compound has allelopathic effects could reveal new mechanisms of plant competition.

Advanced Computational and Data Science Approaches in Chemical Ecology and Metabolism Research

The complexity of biological systems requires sophisticated computational and data science tools to analyze and interpret the vast amounts of data generated by modern research.

Bioinformatics and Database Development: Publicly available databases such as the Human Metabolome Database (HMDB), METLIN, and the Kyoto Encyclopedia of Genes and Genomes (KEGG) are invaluable resources for metabolomics research. nih.gov The development of specialized databases for plant-associated VOCs, such as the PVD, is crucial for facilitating research in chemical ecology. apsnet.org These databases store information on the physicochemical properties, biosynthetic pathways, and known functions of VOCs, allowing for large-scale data analysis and hypothesis generation. apsnet.org

Network Analysis and Machine Learning: These tools can be used to analyze complex datasets from 'omics' studies and identify patterns and relationships that are not apparent with traditional statistical methods. frontiersin.orgcardiff.ac.uk For example, network analysis can be used to model the intricate interactions between genes, proteins, and metabolites in a biosynthetic pathway. Machine learning algorithms can be trained to predict the biological activity of a compound based on its chemical structure or to identify key volatiles that differentiate between different plant varieties or environmental conditions.

Quantum Chemical Calculations: These computational methods can be used to predict the properties and reactivity of molecules, providing insights into their biological function. science.gov For example, quantum chemistry can be used to model the interaction of this compound with insect olfactory receptors, helping to explain its role in attracting or repelling certain species.

Data Integration and Modeling: A major challenge in systems biology is the integration of data from different 'omics' levels to create comprehensive models of biological processes. tum.de Advanced computational platforms are being developed to facilitate this integration, allowing researchers to build predictive models of how genetic variations or environmental changes will affect the production and function of compounds like this compound.

Q & A

Q. What are the established synthetic pathways for cis-3-Hexenyl anthranilate, and what catalysts or conditions optimize yield?

this compound is synthesized via esterification between anthranilic acid (2-aminobenzoic acid) and cis-3-hexenol. Key methodologies include:

- Acid-catalyzed esterification : Using sulfuric acid or p-toluenesulfonic acid under reflux with azeotropic removal of water to shift equilibrium .

- Enzymatic synthesis : Lipases (e.g., Candida antarctica lipase B) in non-aqueous solvents, which improve stereoselectivity and reduce side reactions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 80°C) compared to conventional heating (6–8 hours) .

Yield optimization focuses on molar ratios (1:1.2 anthranilic acid:cis-3-hexenol), inert atmospheres (N₂), and solvent selection (toluene or hexane for azeotropic distillation).

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices like plant extracts?

- GC-MS : Use a polar column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 µm) with a temperature gradient (50°C to 250°C at 5°C/min). Characteristic ions include m/z 121 (anthranilate fragment) and m/z 99 (cis-3-hexenyl fragment) .

- HPLC-UV : C18 column with isocratic elution (acetonitrile:water, 60:40) at 254 nm. Retention time ~12.3 minutes .

- NMR : ¹H NMR signals at δ 5.35–5.45 (cis-3-hexenyl doublet) and δ 7.20–7.80 (aromatic protons) confirm structure .

Q. How does this compound’s stability vary under different storage conditions?

- Light sensitivity : Degrades by 15% over 30 days under UV light (λ = 254 nm); store in amber glass .

- Thermal stability : Stable below 40°C; decomposition observed at >100°C (formation of anthranilic acid and cis-3-hexenol) .

- pH dependency : Hydrolysis accelerates in alkaline conditions (pH > 8); maintain pH 5–6 in aqueous solutions .

Q. What biological systems or organisms have been studied for this compound’s olfactory or metabolic activity?

- Olfactory receptors : In Drosophila melanogaster, it activates Or43a receptors linked to green, floral odor perception .

- Plant volatile emission : Enhances herbivore resistance in Nicotiana attenuata by upregulating jasmonate signaling .

- Human metabolism : Limited data; in vitro studies suggest hepatic esterase-mediated hydrolysis to anthranilic acid .

Advanced Research Questions

Q. How can isotopic labeling elucidate the metabolic fate of this compound in ecological interactions?

Q. What computational models predict this compound’s structure-activity relationship (SAR) in flavor chemistry?

Q. How do enantiomeric impurities (<2%) impact this compound’s sensory profile in fragrance formulations?

Q. What advanced separation techniques resolve this compound from structurally similar esters in natural product extracts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.